molecular formula C9H8N2O3 B15059881 5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

Cat. No.: B15059881
M. Wt: 192.17 g/mol
InChI Key: AXEIMLKRJLUVSB-UHFFFAOYSA-N
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Description

5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a furan derivative with a pyrazole derivative under controlled conditions. For instance, the reaction may involve the use of a furan-2-carboxylic acid derivative and a 5-methyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce furan-2-methanol derivatives .

Scientific Research Applications

5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

5-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-5-4-6(11-10-5)7-2-3-8(14-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)

InChI Key

AXEIMLKRJLUVSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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